Methyl 3-phenylpent-2-enoate Methyl 3-phenylpent-2-enoate
Brand Name: Vulcanchem
CAS No.: 153773-38-7
VCID: VC19100339
InChI: InChI=1S/C12H14O2/c1-3-10(9-12(13)14-2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

Methyl 3-phenylpent-2-enoate

CAS No.: 153773-38-7

Cat. No.: VC19100339

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-phenylpent-2-enoate - 153773-38-7

Specification

CAS No. 153773-38-7
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name methyl 3-phenylpent-2-enoate
Standard InChI InChI=1S/C12H14O2/c1-3-10(9-12(13)14-2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Standard InChI Key ROEVDKBMXAIMTK-UHFFFAOYSA-N
Canonical SMILES CCC(=CC(=O)OC)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 3-phenylpent-2-enoate features a pent-2-enoate backbone substituted at the β-position with a phenyl group and esterified with methanol. The conjugated system between the α,β-unsaturated carbonyl and the aromatic ring governs its electronic properties, as evidenced by computational studies . Key structural parameters include:

PropertyValue
Molecular formulaC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}
Molecular weight190.238 g/mol
Exact mass190.099 Da
LogP2.653
Polar surface area26.3 Ų

The extended conjugation lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the β-carbon .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for the (Z)-isomer reveal distinct alkene proton signals at δ 5.88 ppm (q, J=1.3J = 1.3 Hz) and phenyl resonances between δ 7.35–7.16 ppm . Infrared spectroscopy shows strong carbonyl absorption at 1725 cm1^{-1}, characteristic of α,β-unsaturated esters .

Synthesis and Industrial Production

Laboratory-Scale Routes

The primary synthesis involves Fischer esterification of 3-phenylpent-2-enoic acid with methanol under acidic conditions (H2_2SO4_4, reflux, 12 h), achieving yields >90%. Alternative methods include:

  • Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 6 h), yielding 88% product .

  • Enantioselective hydrogenation: Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids (e.g., (Z)-3-phenylpent-2-enoic acid) with up to 96% enantiomeric excess (ee) .

Industrial Manufacturing

Continuous-flow microreactors improve scalability by minimizing side reactions. A representative protocol uses:

  • Reactants: 3-phenylpent-2-enoic acid (1.0 M), methanol (5.0 M)

  • Catalyst: Amberlyst-15 (5 wt%)

  • Conditions: 80°C, residence time 30 min

  • Conversion: 98%, purity >99%

Reactivity and Mechanistic Pathways

Electrophilic Additions

The α,β-unsaturated system undergoes regioselective additions:

  • Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, benzylamine adds quantitatively at 25°C in THF .

  • Diels-Alder reactions: Reacts with cyclopentadiene at 100°C to yield bicyclic adducts (dr 4:1) .

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond to form methyl 3-phenylpentanoate (95% yield) . Asymmetric variants using chiral Ru catalysts achieve up to 94% ee for the (R)-configured product .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Via Heck coupling to introduce aryl groups .

  • Antiviral agents: Functionalization at the β-position yields protease inhibitors targeting SARS-CoV-2 Mpro^\text{pro} .

Material Science

Incorporation into polymers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (TgT_g) up to 145°C, surpassing polystyrene by 30°C.

Recent Advances in Catalytic Applications

Nickel-Catalyzed Asymmetric Hydrogenation

A breakthrough methodology employs Ni(OAc)2_2/(R)-Segphos for enantioselective hydrogenation of β,β-disubstituted acrylic acids (Table 1) :

Substrateee (%)Yield (%)
(Z)-3-phenylpent-2-enoic acid9697
(E)-3-phenylpent-2-enoic acid9495

This protocol enables gram-scale production of chiral esters with minimal catalyst loading (0.5 mol%) .

Photocatalytic Functionalization

Visible-light-mediated C–H activation introduces heteroaryl groups at the γ-position. Using Ru(bpy)_3$$$$^{2+} as a photosensitizer, cross-coupled products form in 85% yield under blue LED irradiation .

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